N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyclopropyl group and a 3,5-dimethylisoxazole moiety. The 3,5-dimethylisoxazole ring is a heterocyclic system known for its role in bioactive molecules, often contributing to metabolic stability and target binding.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-cyclopropyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-7-10(8(2)15-13-7)5-6-11(14)12-9-3-4-9/h9H,3-6H2,1-2H3,(H,12,14) |
InChI Key |
ILMQQJMNMIXLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide typically involves the formation of the isoxazole ring followed by the attachment of the cyclopropyl and propanamide groups. One common method involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring, which is then functionalized with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other parts of the molecule.
Substitution: Various substituents can be introduced to the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide involves its interaction with specific molecular targets. The isoxazole moiety can mimic acetyl-lysine, allowing the compound to bind to bromodomains, which are involved in the regulation of gene expression. This interaction can modulate the activity of proteins involved in various cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propanamide derivatives are widely utilized in agrochemicals and medicinal chemistry. Below is a comparative analysis of N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide with structurally related compounds (Table 1), based on available data from pesticide chemistry literature and structural analogs.
Table 1: Comparison of Propanamide Derivatives
Key Observations :
Structural Features: The target compound’s 3,5-dimethylisoxazole group distinguishes it from phenyl-substituted analogs like Propanil. This substitution may enhance metabolic stability compared to halogenated aryl groups .
Functional Implications: Bioactivity: Propanil’s dichlorophenyl group enables herbicidal activity via inhibition of acetolactate synthase (ALS), whereas the dimethylisoxazole in the target compound may target different enzymes or receptors. Metabolic Stability: Cyclopropyl groups are known to resist oxidative degradation, suggesting enhanced environmental persistence compared to Propanil .
Research Findings and Mechanistic Insights
- Synthetic Pathways: The compound’s synthesis likely involves coupling cyclopropylamine with 3-(3,5-dimethylisoxazol-4-yl)propanoic acid, analogous to methods for Isoxaben .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
